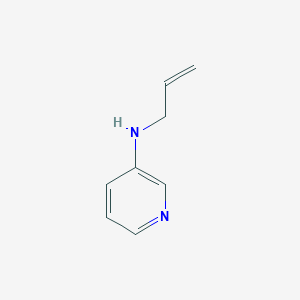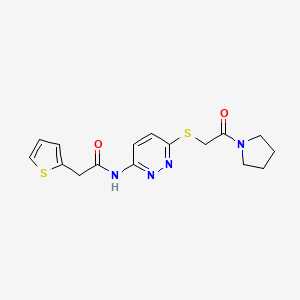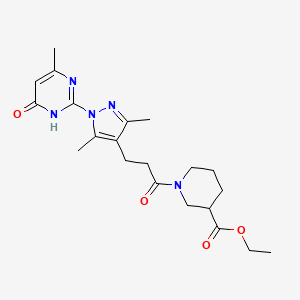![molecular formula C12H11ClN2O B2671616 [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine CAS No. 1251262-83-5](/img/structure/B2671616.png)
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11ClN2O/c13-9-2-1-3-11 (6-9)16-12-4-5-15-10 (7-12)8-14/h1-7H,8,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is typically in the form of an oil . Its molecular weight is 234.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility would likely be found in a detailed chemical database or material safety data sheet (MSDS).Scientific Research Applications
Synthesis and Characterization
- The synthesis of heterocyclic Schiff bases, including compounds structurally similar to [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine, has been explored. These compounds have been characterized using FT-IR, 1H-NMR spectroscopy, and elemental analysis, indicating potential in various scientific applications such as medicinal chemistry (Pandey & Srivastava, 2011).
Photochemistry and Oxidation Studies
- Research on complexes involving pyridin-2-ylmethyl derivatives has shown enhancement in the rate of electron transfer under UV or visible irradiation. These studies contribute to understanding the photo-induced oxidation processes in related compounds (Draksharapu et al., 2012).
Electro-Optic Materials
- Compounds derived from pyridin-2-ylmethyl have been synthesized for use in nonlinear optical/electro-optic materials. This research highlights their potentialas electro-optic materials with applications in advanced technology fields (Facchetti et al., 2003).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound structurally related to this compound, have been used in catalytic applications, showing good activity and selectivity. This demonstrates their potential in catalysis and organic synthesis (Roffe et al., 2016).
Biocatalysis in Pharmaceutical Synthesis
- In the pharmaceutical industry, certain pyridin-2-ylmethyl derivatives are key intermediates in the synthesis of drugs like Betahistine. Microbial biocatalysis has been explored for producing these intermediates efficiently (Ni et al., 2012).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving pyridin-2-ylmethyl derivatives have been synthesized for use in photocytotoxicity and cellular imaging. These complexes are significant in the field of medicinal chemistry for their potential in cancer therapy and diagnostic imaging (Basu et al., 2014).
Polymer Science
- Research on zinc(II) complexes with pyridin-2-ylmethyl ligands has contributed to advancements in polymer science, particularly in the synthesis of polylactide (Kwon et al., 2015).
Redox-Active Ligands in Chemistry
- Rhenium(I) triscarbonyl complexes with pyridin-2-ylmethyl ligands have been explored for their ability to bind CO2, showcasing the role of redox-active ligands in chemical reactions and potential environmental applications (Stichauer et al., 2017).
Advanced Oxidation Processes
- Studies on the oxidation of chlorophenol using sulfate radicals generated from compounds structurally related to this compound highlight their potential in environmental applications, particularly in water treatment (Zhao et al., 2010).
Biocatalytic Synthesis
- Biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in microreaction systems demonstrates the efficiency of using pyridin-2-ylmethyl derivatives in green chemistry and biotechnology (Chen et al., 2021).
Properties
IUPAC Name |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYJLJSQCXKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671535.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)


![N-(3-fluoro-4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2671541.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)
![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)

![N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2671552.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)
